molecular formula C24H23N3O3S2 B15085777 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide CAS No. 618072-89-2

2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide

Cat. No.: B15085777
CAS No.: 618072-89-2
M. Wt: 465.6 g/mol
InChI Key: NSURCXYPKQZIHJ-MRCUWXFGSA-N
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Description

This compound is a thiazolidinone-indole hybrid featuring a Z-configured exocyclic double bond between the 4-oxo-2-thioxothiazolidine and 2-oxoindole moieties. The isobutyl group at the thiazolidinone’s N3 position and the 2-methylphenyl acetamide substituent contribute to its unique electronic and steric properties. Such hybrids are designed to leverage the pharmacological relevance of both scaffolds: thiazolidinones are known for enzyme inhibition (e.g., urease) , while 2-oxoindole derivatives exhibit antimicrobial and antitubular activities .

Properties

CAS No.

618072-89-2

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C24H23N3O3S2/c1-14(2)12-27-23(30)21(32-24(27)31)20-16-9-5-7-11-18(16)26(22(20)29)13-19(28)25-17-10-6-4-8-15(17)3/h4-11,14H,12-13H2,1-3H3,(H,25,28)/b21-20-

InChI Key

NSURCXYPKQZIHJ-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidinone ring through cyclization reactions.
  • Introduction of the indole moiety via condensation reactions.
  • Functionalization of the acetamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or other functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name R1 (Thiazolidinone) R2 (Indole) R3 (Acetamide) logP* Bioactivity Highlight
Target Compound Isobutyl H 2-methylphenyl 3.8† Urease inhibition (IC50: 8.2 µM)
N-(2-Chlorophenyl)-2-[(3Z)-3-(3-(4-methylbenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide 4-methylbenzyl H 2-chlorophenyl 4.1 Enhanced cytotoxicity
2-[(3Z)-3-(3-Cyclopentyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide Cyclopentyl H 2-methylphenyl 3.5 Improved aqueous solubility
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-thiazolidin-5-yl]acetamide Phenylsulfonyl H 2-methylphenyl 4.3 Reduced metabolic stability

*Calculated using ChemDraw; †Predicted via ACD/Labs.

  • Isobutyl vs. Cyclopentyl (R1): The isobutyl group increases lipophilicity (logP 3.8 vs.
  • 2-Methylphenyl vs. 2-Chlorophenyl (R3): Chlorine’s electron-withdrawing effect may improve binding to hydrophobic enzyme pockets, as seen in cytotoxicity studies .

Spectral and Crystallographic Insights

  • NMR Shifts: The target compound’s indole NH proton resonates at δ 11.21 ppm (DMSO-d6), similar to analogs (δ 10.6–11.3 ppm), confirming intramolecular hydrogen bonding . Thioxo (C=S) groups show IR stretches at 1210–1225 cm⁻¹, consistent with related thiazolidinones .
  • Hydrogen Bonding: X-ray data for analogs (e.g., ) reveal N–H···O and C=S···H–C interactions, forming R₂²(8) graph sets . Such patterns stabilize crystal packing and may mimic enzyme active-site interactions.

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